Imipraminoxide hydrochloride
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Overview
Description
Imipraminoxide hydrochloride, also known as imipramine N-oxide hydrochloride, is a tricyclic antidepressant. It was introduced in Europe in the 1960s for the treatment of depression. This compound is both an analogue and a metabolite of imipramine, and it exhibits similar effects. it has a faster onset of action, slightly higher efficacy, and fewer side effects compared to imipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imipraminoxide hydrochloride involves the oxidation of imipramine. The reaction typically employs hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Imipraminoxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of imipramine to imipraminoxide.
Reduction: Reduction of imipraminoxide back to imipramine under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the tricyclic ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as platinum or palladium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products
Oxidation: this compound.
Reduction: Imipramine.
Substitution: Various substituted derivatives of imipraminoxide.
Scientific Research Applications
Imipraminoxide hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and reduction reactions of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter levels and receptor interactions in the brain.
Medicine: Studied for its antidepressant properties and potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new antidepressant drugs and formulations
Mechanism of Action
Imipraminoxide hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound also acts on various receptors, including histamine and muscarinic acetylcholine receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imipramine: The parent compound of imipraminoxide hydrochloride, with similar antidepressant effects but a slower onset of action.
Amitriptylinoxide: Another tricyclic antidepressant with similar pharmacological properties.
Desipramine: A secondary amine tricyclic antidepressant with a different side effect profile
Uniqueness
This compound is unique due to its faster onset of action and reduced side effects compared to imipramine. It also has a distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPIJSNOKEGSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6829-98-7 (Parent) |
Source
|
Record name | Imipramine N-oxide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
332.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20438-98-6 |
Source
|
Record name | Imipramine N-oxide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIPRAMINOXIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7396L81U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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